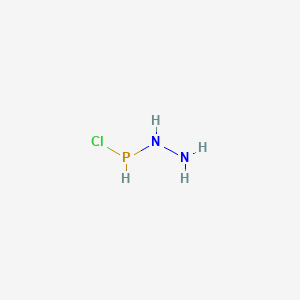
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol is an organic compound with the molecular formula C10H18O It is a type of alcohol that features a hexenyl chain with a methyl and isopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl acetate with a suitable reducing agent to yield the desired alcohol . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require a catalyst to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-al.
Reduction: Formation of 5-Methyl-2-(prop-1-en-2-yl)hexane-1-ol.
Substitution: Formation of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-yl chloride.
Scientific Research Applications
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile
Mechanism of Action
The mechanism of action of 5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-:
5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl benzoate: A benzoate ester derivative with similar functional groups.
Uniqueness
5-Methyl-2-(prop-1-en-2-yl)hex-5-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
13066-52-9 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-methyl-2-prop-1-en-2-ylhex-5-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h10-11H,1,3,5-7H2,2,4H3 |
InChI Key |
BZGOFTKKVGRZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(CO)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



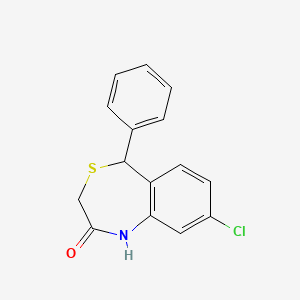
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
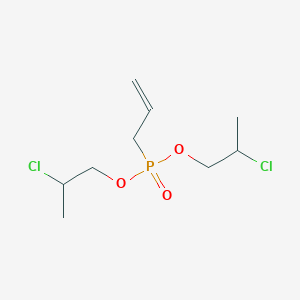
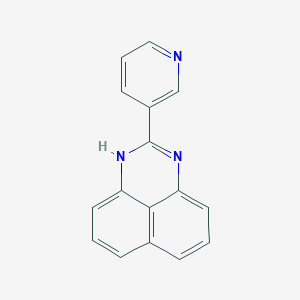
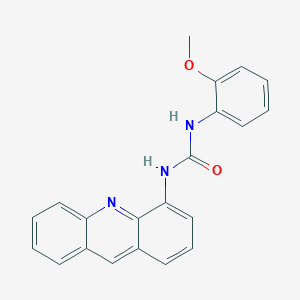
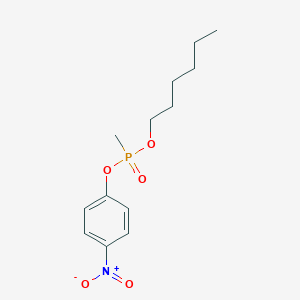
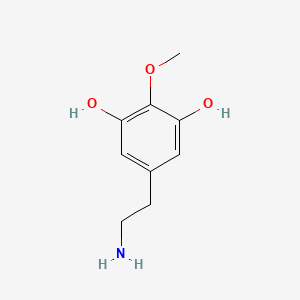

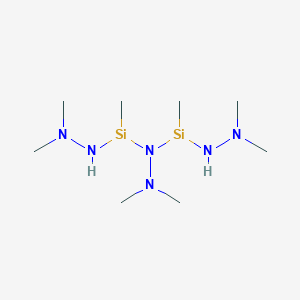
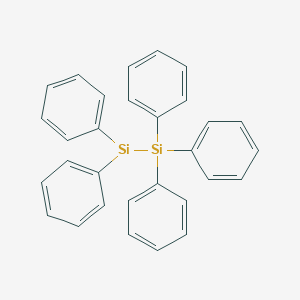
![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)

